Icotinib hydrochloride is a small molecule inhibitor of epidermal growth factor receptor tyrosine kinase [, ], developed in China and approved for the treatment of non-small cell lung cancer (NSCLC). It is a quinazoline derivative [], classified as a first-generation, reversible, and non-mutation-specific EGFR tyrosine kinase inhibitor (TKI) []. Icotinib plays a critical role in scientific research, particularly in the areas of cancer biology, drug discovery, and targeted therapy development. Its selective targeting of EGFR, a key protein involved in cell signaling and growth, makes it a valuable tool for studying EGFR-driven diseases, understanding drug resistance mechanisms, and exploring novel therapeutic strategies.
Icotinib is derived from the quinazoline family of compounds, which are known for their diverse biological activities, particularly in cancer therapy. It acts by selectively inhibiting the tyrosine kinase activity of the epidermal growth factor receptor, which plays a crucial role in tumor growth and metastasis. The compound is marketed under various brand names in China and has been subjected to numerous clinical studies to evaluate its effectiveness and safety profile.
The synthesis of Icotinib typically involves several key steps. A common method for synthesizing Icotinib derivatives is through the copper(I)-catalyzed azide-alkyne cycloaddition reaction, also known as the "click reaction." This method allows for the efficient formation of 1,2,3-triazole derivatives linked to Icotinib.
The synthesis process has been optimized to yield high-purity compounds with good reproducibility .
Icotinib's molecular structure features a quinazoline core, which is critical for its activity as a tyrosine kinase inhibitor. The chemical formula for Icotinib is , and it has a molecular weight of approximately 393.46 g/mol.
Icotinib undergoes several chemical reactions that can be categorized into metabolic transformations and synthetic modifications.
Icotinib exerts its therapeutic effects primarily through the inhibition of the epidermal growth factor receptor's tyrosine kinase activity. This inhibition prevents downstream signaling pathways that promote cell proliferation and survival.
Icotinib exhibits several important physical and chemical properties that influence its pharmacokinetics and bioavailability.
Icotinib's primary application lies in oncology, specifically for treating non-small cell lung cancer. Its targeted action against mutated forms of the epidermal growth factor receptor makes it an essential option in personalized cancer therapy.
Icotinib hydrochloride is a first-generation epidermal growth factor receptor-tyrosine kinase inhibitor developed by Zhejiang Beta Pharma Inc. (Hangzhou, China) as a therapeutic intervention for non-small cell lung cancer. Its journey from discovery to clinical implementation represents a significant milestone in China's oncology drug development landscape. The compound was first synthesized in 2002 through a rational drug design approach aimed at creating a selective epidermal growth factor receptor-tyrosine kinase inhibitor with improved tolerability [1] [4]. Preclinical investigations demonstrated potent inhibitory activity against epidermal growth factor receptor tyrosine kinase, with half maximal inhibitory concentration values of approximately 5 nM against wild-type epidermal growth factor receptor and common activating mutations [10].
The clinical development program culminated in the pivotal ICOGEN trial (NCT01040780), a randomized, double-blind phase III study comparing icotinib (125 mg three times daily) with gefitinib (250 mg once daily) in 399 Chinese patients with advanced non-small cell lung cancer who had progressed after one or two lines of chemotherapy [1]. This landmark study established icotinib's non-inferiority to gefitinib, with median progression-free survival of 4.6 months versus 3.4 months (hazard ratio = 0.84; 95% confidence interval: 0.67-1.05) and median overall survival of 13.3 months versus 13.9 months (hazard ratio = 0.90; 95% confidence interval: 0.79-1.02). Notably, biomarker analysis confirmed that epidermal growth factor receptor mutation status predicted treatment efficacy, with progression-free survival of 7.8 months in the epidermal growth factor receptor-mutant subgroup receiving icotinib [1] [10].
Based on ICOGEN results, the Chinese State Food and Drug Administration approved icotinib in June 2011 for advanced non-small cell lung cancer treatment [1] [4]. Subsequent approval expansion occurred in November 2014 following the phase III CONVINCE trial (NCT01719536), which demonstrated significantly longer progression-free survival with icotinib versus pemetrexed-cisplatin chemotherapy (11.2 months versus 7.9 months) in untreated epidermal growth factor receptor-mutant patients [6]. This regulatory progression established icotinib as a first-line treatment option within China's non-small cell lung cancer therapeutic arsenal, though it remains investigational in other regions despite receiving United States Food and Drug Administration clearance for phase I evaluation in 2014 [4] [8].
Table 1: Key Clinical Trials in Icotinib Development [1] [6] [10]
Trial Name | Phase | Patient Population | Intervention | Primary Endpoint (median) | Key Findings |
---|---|---|---|---|---|
ICOGEN (NCT01040780) | III | Advanced NSCLC after 1-2 chemotherapy lines | Icotinib vs. Gefitinib | PFS: 4.6 mo vs. 3.4 mo (HR=0.84) | Non-inferior to gefitinib with fewer adverse events |
CONVINCE (NCT01719536) | III | Previously untreated EGFR-mutant NSCLC | Icotinib vs. Pemetrexed-Cisplatin | PFS: 11.2 mo vs. 7.9 mo | Superior PFS for icotinib; established first-line efficacy |
Phase IV ISAFE | IV | Advanced NSCLC (real-world) | Icotinib monotherapy | Safety profile | 31.5% adverse event rate; 30% response rate |
Icotinib (chemical name: 4-((3-ethynylphenyl)amino)-6,7-benzo-12-crown-4-quinazoline hydrochloride) belongs to the quinazoline derivative class of tyrosine kinase inhibitors. Its molecular formula is C₂₂H₂₁N₃O₄·HCl, with a molecular weight of 427.88 g/mol [4] [8]. The compound features a unique 12-crown-4 ether moiety attached to the quinazoline core, distinguishing it structurally from other first-generation epidermal growth factor receptor-tyrosine kinase inhibitors like gefitinib and erlotinib. This crown ether system potentially influences molecular conformation, solubility profiles, and protein-binding characteristics [5].
Biochemically, icotinib functions as a competitive adenosine triphosphate- binding site inhibitor of the epidermal growth factor receptor tyrosine kinase domain. It demonstrates potent inhibitory activity against wild-type epidermal growth factor receptor (half maximal inhibitory concentration ≈5 nM) and clinically relevant mutants including exon 19 deletions, L858R, L861Q, and T790M, albeit with reduced efficacy against resistance-conferring T790M mutations [10]. Enzymatic assays reveal complete tyrosine kinase inhibition at concentrations ≥62.5 nM, with dose-dependent suppression of epidermal growth factor receptor autophosphorylation in human epidermoid carcinoma A431 cells [8].
Pharmacokinetic profiling indicates moderate oral bioavailability (52%) and extensive tissue distribution (volume of distribution = 115.00 ± 63.26 L) [8]. Metabolism occurs primarily via hepatic cytochrome P450 enzymes, especially cytochrome P450 3A4 and to a lesser extent cytochrome P450 1A2, generating over 20 metabolites. The major metabolic pathways involve oxidation and dealkylation reactions [8] [10]. Elimination occurs predominantly through fecal excretion (>90%), with renal clearance accounting for approximately 9% of elimination. The terminal half-life is approximately 5.5 hours, supporting the three-times-daily dosing regimen established in clinical practice [4] [8].
Table 2: Physicochemical and Pharmacokinetic Properties of Icotinib [4] [5] [8]
Property | Characteristic | Significance |
---|---|---|
Chemical class | Quinazoline derivative with 12-crown-4 ether | Distinctive structural feature influencing conformation |
Molecular weight | 391.427 g/mol (free base); 427.88 g/mol (HCl salt) | Small molecule with favorable tissue penetration |
Protein binding | Sudlow's site I in subdomain IIA of human serum albumin | Influences drug distribution and potential interactions |
Metabolism | Primarily hepatic via cytochrome P450 3A4/cytochrome P450 1A2 | Drug interaction potential with cytochrome P450 modulators |
Elimination | >90% fecal; ~9% renal | Limited renal excretion advantage in renal impairment |
Half-life | 5.5 hours (median) | Supports three-times-daily dosing regimen |
Structure-activity relationship studies have explored modifications to enhance icotinib's pharmacological profile. Particularly, introducing 1,2,3-triazole moieties via copper-catalyzed azide-alkyne cycloaddition has yielded derivatives with promising activity against esophageal squamous cell carcinoma and resistant non-small cell lung cancer models [5]. These structural innovations demonstrate the potential for optimizing icotinib's scaffold to address unmet clinical needs beyond lung adenocarcinoma.
Icotinib's positioning within the first-generation epidermal growth factor receptor-tyrosine kinase inhibitor class necessitates comparative evaluation against established agents gefitinib and erlotinib. Evidence from clinical trials, real-world studies, and translational models reveals nuanced distinctions in efficacy, central nervous system penetration, and clinical utility across different settings.
Overall Efficacy Comparisons: A comprehensive network meta-analysis encompassing 43 studies and 7,168 patients demonstrated comparable overall efficacy among the three tyrosine kinase inhibitors in advanced non-small cell lung cancer treatment [2]. Progression-free survival estimates were 5.48 months for gefitinib, 5.15 months for erlotinib, and 5.81 months for icotinib, while median overall survival estimates were 13.26, 13.52, and 12.58 months, respectively. Gefitinib and icotinib showed significantly longer progression-free survival than erlotinib, while erlotinib demonstrated a modest overall survival advantage [2]. In the adjuvant setting, a large real-world analysis of 588 patients with resected epidermal growth factor receptor-mutant non-small cell lung cancer found no significant disease-free survival difference between the three tyrosine kinase inhibitors for stage II/III disease (gefitinib: 36.1 months; erlotinib: 42.8 months; icotinib: 32.5 months; log-rank P=0.22) or stage I disease [6]. Treatment failure patterns, including brain and bone metastases, were also comparable across groups after propensity score matching adjustment.
Central Nervous System Efficacy: Differential blood-tumor barrier penetration represents a clinically significant distinction among first-generation epidermal growth factor receptor-tyrosine kinase inhibitors. Preclinical pharmacokinetic studies in murine models revealed substantially higher brain metastasis-to-plasma concentration ratios for gefitinib (1-hour: 9.82 ± 1.03%; 2-hour: 15.11 ± 2.00%) compared with erlotinib (1-hour: 4.83 ± 0.25%; 2-hour: 5.73 ± 1.31%) and icotinib (1-hour: 2.62 ± 0.21%; 2-hour: 2.69 ± 0.31%) [3] [9]. These distribution differences translated into functional outcomes: in an intracerebral PC-9-luc model, gefitinib exhibited superior antitumor activity (bioluminescence reduction versus control: P=0.002) compared with erlotinib (P=0.029) and icotinib (P=0.851). Gefitinib also demonstrated significantly stronger inhibition of phosphorylated epidermal growth factor receptor expression in brain metastases compared with icotinib (P=0.028) [9].
Table 3: Comparative Blood-Tumor Barrier Penetration in Murine Brain Metastasis Model [3] [9]
Tyrosine Kinase Inhibitor | 1-hour Brain Metastasis/Plasma Ratio (%) | 2-hour Brain Metastasis/Plasma Ratio (%) | Antitumor Activity vs. Control (P value) | pEGFR Inhibition Efficacy |
---|---|---|---|---|
Gefitinib | 9.82 ± 1.03 | 15.11 ± 2.00 | 0.002 | ++++ |
Erlotinib | 4.83 ± 0.25 | 5.73 ± 1.31 | 0.029 | +++ |
Icotinib | 2.62 ± 0.21 | 2.69 ± 0.31 | 0.851 | + |
Comparison between TKIs | P<0.001 gefitinib vs. others | P<0.001 gefitinib vs. others | Gefitinib vs. erlotinib: P=0.005; Gefitinib vs. icotinib: P=0.002 | Gefitinib vs. icotinib: P=0.028 |
Mutation-Specific Activity: All three tyrosine kinase inhibitors demonstrate preferential activity against epidermal growth factor receptor-sensitizing mutations (exon 19 deletions and L858R). Exploratory analysis from the ICOGEN trial revealed no significant progression-free survival difference between icotinib and gefitinib in epidermal growth factor receptor-mutant (198 days versus 158 days) or wild-type subgroups (70 days versus 76 days) [1]. However, emerging evidence suggests potential variation in efficacy against uncommon epidermal growth factor receptor mutations. In vitro analyses indicate icotinib maintains activity against L861Q mutations (96% inhibition) but shows reduced efficacy against exon 20 insertions, similar to other first-generation inhibitors [10].
The development landscape continues to evolve with structural modifications of icotinib demonstrating promising activity beyond lung cancer. Derivatives bearing 1,2,3-triazole moieties exhibit enhanced binding to wild-type epidermal growth factor receptor and show preclinical efficacy in esophageal squamous cell carcinoma models, potentially expanding the therapeutic scope of this chemical scaffold [5]. These innovations highlight how structural refinements may address current limitations, particularly regarding central nervous system penetration and activity against resistant mutations.
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7